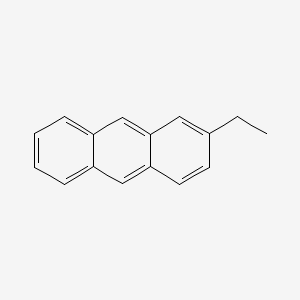

2-Ethylanthracene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.30e-07 m. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-ethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAGXLDEMUNQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC3=CC=CC=C3C=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40200289 | |

| Record name | 2-Ethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow to brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 2-Ethylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000212 [mmHg] | |

| Record name | 2-Ethylanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10850 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

52251-71-5 | |

| Record name | 2-Ethylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52251-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052251715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40200289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethylanthracene via Friedel-Crafts Acylation and Subsequent Reduction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust, two-step synthetic route to 2-ethylanthracene. Direct Friedel-Crafts alkylation of anthracene is often hampered by issues of polyalkylation and a lack of regioselectivity, making the targeted synthesis of the 2-isomer challenging. A more controlled and reliable method involves an initial Friedel-Crafts acylation to produce 2-acetylanthracene, followed by the reduction of the acetyl group to an ethyl group. This document details the experimental protocols for both steps, presents quantitative data in a structured format, and illustrates the reaction workflows and mechanisms.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-stage process:

-

Friedel-Crafts Acylation: Anthracene is acylated with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The choice of solvent is critical for directing the substitution to the 2-position. The use of nitrobenzene as a solvent has been shown to favor the formation of 2-acetylanthracene.

-

Reduction of the Carbonyl Group: The resulting 2-acetylanthracene is then reduced to this compound. Two common and effective methods for this transformation are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base). The choice between these methods often depends on the presence of other functional groups in the molecule that may be sensitive to acidic or basic conditions.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Anthracene to 2-Acetylanthracene

This procedure is adapted from the work of Gore and Thadani, which favors the formation of the 2-isomer.[1]

Materials and Reagents:

-

Anthracene

-

Anhydrous aluminum chloride (AlCl₃)

-

Acetyl chloride (CH₃COCl)

-

Dry, redistilled nitrobenzene

-

Benzene

-

Ice

-

5M Hydrochloric acid

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of anhydrous aluminum chloride (100 g) in dry, redistilled nitrobenzene (250 g), add acetyl chloride (39 g).

-

Over a period of 8 hours, add powdered anthracene (44.5 g) to the mixture while maintaining the temperature at 10-15°C. A red complex will begin to precipitate after approximately 5 minutes.

-

After the addition is complete, continue stirring for an additional 4 hours.

-

Add benzene (250 g) to the reaction mixture.

-

Collect the precipitated complex by filtration and wash it with dry benzene.

-

Add the collected complex to a stirred mixture of ice and 5M hydrochloric acid.

-

Dissolve the resulting precipitate in chloroform.

-

Wash the chloroform extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

The crude product, a mixture of isomers, can be purified by column chromatography on silica gel to isolate the 2-acetylanthracene.

Step 2: Reduction of 2-Acetylanthracene to this compound

Two alternative protocols are provided for the reduction of the acetyl group.

This is a generalized procedure for the Clemmensen reduction of aryl ketones.[2][3]

Materials and Reagents:

-

2-Acetylanthracene

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Preparation of Zinc Amalgam: In a flask, treat zinc powder with a dilute solution of mercuric chloride in water for a few minutes. Decant the aqueous solution and wash the resulting zinc amalgam with water.

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the freshly prepared zinc amalgam.

-

Add water, concentrated hydrochloric acid, and toluene to the flask.

-

Add 2-acetylanthracene to the mixture.

-

Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and separate the organic layer.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers and wash them with water, followed by a dilute solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization.

This is a generalized procedure for the Wolff-Kishner reduction of aryl ketones.[4]

Materials and Reagents:

-

2-Acetylanthracene

-

Hydrazine hydrate (85% or higher)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Water

-

Dilute hydrochloric acid

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 2-acetylanthracene, diethylene glycol, and hydrazine hydrate.

-

Add potassium hydroxide pellets to the mixture.

-

Heat the mixture to reflux (approximately 100-120°C) for 1-2 hours to facilitate the formation of the hydrazone.

-

Remove the reflux condenser and replace it with a distillation head.

-

Continue heating to distill off water and excess hydrazine. The temperature of the reaction mixture will rise.

-

Once the temperature reaches 180-200°C, maintain it at this temperature for several hours until the evolution of nitrogen gas ceases. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and add water.

-

Acidify the mixture with dilute hydrochloric acid.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography or recrystallization.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction scale and purification techniques.

Table 1: Friedel-Crafts Acylation of Anthracene to 2-Acetylanthracene

| Parameter | Value | Reference |

| Starting Material | Anthracene | [1] |

| Acylating Agent | Acetyl Chloride | [1] |

| Catalyst | Aluminum Chloride | [1] |

| Solvent | Nitrobenzene | [1] |

| Reaction Temperature | 10-15°C | [1] |

| Reaction Time | 12 hours | [1] |

| Reported Yield | Variable, dependent on purification | [1] |

Table 2: Reduction of 2-Acetylanthracene to this compound

| Parameter | Clemmensen Reduction | Wolff-Kishner Reduction |

| Starting Material | 2-Acetylanthracene | 2-Acetylanthracene |

| Key Reagents | Zn(Hg), conc. HCl | Hydrazine hydrate, KOH |

| Solvent | Toluene/Water | Diethylene glycol |

| Reaction Temperature | Reflux | 180-200°C |

| Typical Yields | Moderate to high for aryl ketones | High for aryl ketones |

Mandatory Visualizations

Reaction Workflows

Caption: Overall synthetic workflow for this compound.

Signaling Pathways (Reaction Mechanisms)

Caption: Mechanism of Friedel-Crafts Acylation.

Caption: Simplified mechanism of Clemmensen Reduction.

Caption: Mechanism of Wolff-Kishner Reduction.

References

2-Ethylanthracene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylanthracene, a polycyclic aromatic hydrocarbon. The document details its chemical and physical properties, outlines a representative synthetic protocol, and illustrates its mechanism as a photosensitizer.

Core Compound Data: this compound

This compound is an alkyl-substituted derivative of anthracene. Its core properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 52251-71-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₆H₁₄ | [1][2][3] |

| Molecular Weight | 206.28 g/mol | [1][2][3][5][6] |

| Physical Description | Yellow to brown powder | [4] |

| Melting Point | 152-153 °C | [2] |

| Boiling Point (Predicted) | 364.3 ± 9.0 °C at 760 mmHg | [2] |

| Density (Calculated) | 1.1 ± 0.1 g/cm³ | [2] |

| EC Number | 257-788-6 | [1] |

| InChI Key | ZXAGXLDEMUNQSH-UHFFFAOYSA-N | [2] |

Experimental Protocols

While specific synthetic procedures for this compound are not extensively detailed in readily available literature, a reliable route can be adapted from established cross-coupling methodologies for similar 2-substituted anthracenes. The following protocol outlines a two-step synthesis starting from 2-bromoanthracene via a Sonogashira coupling, followed by reduction.

Step 1: Sonogashira Coupling of 2-Bromoanthracene with Ethynyltrimethylsilane

This reaction forms a carbon-carbon bond between the anthracene core and a protected acetylene group.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 2-bromoanthracene (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂; 0.03 eq.), and copper(I) iodide (CuI; 0.05 eq.).

-

Solvent and Reagent Addition: Add degassed, anhydrous solvents, such as a 3:1 mixture of toluene and triethylamine. Subsequently, add ethynyltrimethylsilane (1.5 eq.) to the mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product, 2-((trimethylsilyl)ethynyl)anthracene, is purified by column chromatography on silica gel using a hexane or hexane/dichloromethane gradient.

Step 2: Reduction to this compound

The resulting alkyne is reduced to the corresponding ethyl group.

-

Reaction Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)anthracene (1.0 eq.) in a suitable solvent such as ethanol in a round-bottom flask.

-

Catalyst Addition: Add a palladium on carbon catalyst (Pd/C, 10% w/w).

-

Reaction Conditions: The flask is evacuated and backfilled with hydrogen gas (H₂), and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere (typically using a balloon) until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through Celite to remove the catalyst. The solvent is evaporated under reduced pressure to yield the crude product. The final product, this compound, can be further purified by recrystallization from a suitable solvent like ethanol.

Visualized Workflows and Pathways

The following diagrams, generated using DOT language, illustrate the synthetic workflow and a key application pathway for this compound.

Caption: Synthetic workflow for this compound production.

While this compound is not known to be directly involved in specific endogenous signaling pathways, its utility as a photosensitizer is well-documented.[5] Photosensitizers can be used in photodynamic therapy (PDT), where they absorb light and transfer the energy to molecular oxygen, generating reactive oxygen species (ROS) that induce localized cell death. This process triggers cellular stress response pathways.

Caption: Logical pathway of photosensitization by this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-Ethylanthracene

This technical guide provides a comprehensive overview of the core physical properties of 2-Ethylanthracene, with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information and standardized experimental protocols.

Core Physical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C16H14.[1][2] It presents as a solid, ranging in color from yellow to brown.[1][3]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C16H14 | [1][2] |

| Molecular Weight | 206.28 g/mol | [1][2] |

| Melting Point | 152-153 °C | [2][4][5][6] |

| Boiling Point | 364.3 ± 9.0 °C (Predicted) | [4][5][6] |

| Density | 1.082 ± 0.06 g/cm³ (Predicted) | [5][6] |

| Physical State | Solid | [3] |

| Appearance | Yellow to brown powder | [1][3] |

Solubility Profile

Quantitative solubility data for this compound in a range of specific organic solvents is not extensively documented in readily available literature. However, based on its chemical structure as a polycyclic aromatic hydrocarbon, a qualitative solubility profile can be inferred.

As a nonpolar molecule, this compound is sparingly soluble in water.[3] Following the principle of "like dissolves like," it is expected to exhibit higher solubility in nonpolar or weakly polar organic solvents.[7] The presence of the ethyl group may slightly enhance its solubility in certain organic solvents compared to its parent compound, anthracene. The partitioning behavior of PAHs is largely governed by lipid and organic carbon content in environmental matrices.[3]

For precise quantitative analysis, experimental determination of solubility in specific solvents is necessary. A standard protocol for this determination is provided in the subsequent section.

Experimental Protocols

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic physical property that is invaluable for identification and purity assessment.[8][9][10][11] The protocol described below is a standard method using a capillary tube apparatus.

Methodology:

-

Sample Preparation: A small amount of dry this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 cm.[12]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[12] This assembly is then placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument like a Mel-Temp.[8]

-

Heating and Observation: The apparatus is heated at a steady, slow rate, typically around 2°C per minute, especially when approaching the anticipated melting point.[8]

-

Data Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the last solid crystal melts completely.

-

-

Melting Point Range: The melting point is reported as the range between T1 and T2. For a pure compound, this range is typically narrow, often within 0.5-1.0°C.[10] A broad melting range often indicates the presence of impurities.[8][9][11]

Determination of Solubility

While specific data is sparse, a common and reliable method for determining the solubility of a solid compound like this compound in an organic solvent is the gravimetric method. This involves creating a saturated solution at a specific temperature and then quantifying the amount of dissolved solute.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure the solution is saturated.[7]

-

Equilibration: The vial is placed in a constant temperature bath and agitated (e.g., with a magnetic stirrer or shaker) for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary and may need to be determined empirically.

-

Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by filtering the solution through a syringe filter or by centrifugation followed by careful decantation of the supernatant. This step must be performed at the same constant temperature to prevent changes in solubility.

-

Solvent Evaporation: A precise, known volume or mass of the clear, saturated solution is transferred to a pre-weighed container (e.g., a vial or evaporating dish). The solvent is then carefully evaporated, often under a stream of inert gas or in a vacuum oven, to leave behind the dissolved this compound residue.[7]

-

Mass Determination: The container with the dried residue is weighed. The process of drying and weighing should be repeated until a constant mass is achieved to ensure all solvent has been removed.[7]

-

Calculation: The solubility is calculated by subtracting the initial mass of the empty container from the final constant mass of the container with the residue. This gives the mass of this compound that was dissolved in the known volume or mass of the solvent. Solubility is typically expressed in units such as g/100 mL, mg/L, or mol/L.

Visualizations

The following diagrams illustrate key experimental workflows.

Caption: Workflow for Melting Point Determination.

Caption: Gravimetric Method for Solubility Determination.

References

- 1. This compound | C16H14 | CID 40300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 52251-71-5 [amp.chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | 52251-71-5 | Benchchem [benchchem.com]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | 52251-71-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. byjus.com [byjus.com]

2-Ethylanthracene: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of 2-Ethylanthracene. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₆H₁₄.[1][2] It typically appears as a yellow to brown powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 206.28 g/mol | [1][2] |

| Appearance | Yellow to brown powder | [1] |

| Melting Point | 152-153 °C | [2] |

| Vapor Pressure | Negligible | Santa Cruz Biotechnology SDS |

| Solubility | Does not mix well with water | Santa Cruz Biotechnology SDS |

| Octanol-Water Partition Coefficient (log P) | 5.85 | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are serious eye damage and high toxicity to aquatic life with long-lasting effects.[1][3]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, chronic hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

(Source: ECHA C&L Inventory)[1]

Toxicological Data

While specific experimental data for some toxicological endpoints of this compound is limited in publicly available literature, the following information has been compiled from safety data sheets and available toxicological data for similar compounds.

Acute Toxicity

-

Oral: No significant acute toxicological data has been identified in literature searches. The substance is not classified as harmful by ingestion based on the lack of corroborating animal or human evidence. However, it may still be damaging to health, especially in individuals with pre-existing organ damage.[4]

-

Dermal: No significant acute toxicological data has been identified. It is not thought to produce adverse health effects or skin irritation following contact, based on animal models.[4]

-

Inhalation: No significant acute toxicological data has been identified. It is not thought to produce adverse health effects or irritation of the respiratory tract based on animal models.[4]

Skin and Eye Irritation

-

Skin Irritation: Based on available information, this compound is not classified as a skin irritant.[3] However, good hygiene practices should always be followed to minimize skin contact.[4]

-

Eye Irritation: this compound is classified as causing serious eye damage.[1][3] Direct contact can cause severe and potentially irreversible damage.

Carcinogenicity and Mutagenicity

There is limited evidence of a carcinogenic effect, and not enough data is available to make a definitive assessment.[4] Similarly, there is insufficient data to classify this compound as a mutagen.

Ecotoxicity

This compound is classified as very toxic to aquatic life with long-lasting effects.[1][3][4] It is a marine pollutant.[4] Care must be taken to prevent its release into the environment.

Handling and Storage Precautions

Proper handling and storage procedures are critical to ensure the safety of personnel and the environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific handling procedures. The following are general recommendations:

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., PVC), lab coat, and safety footwear. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |

Safe Handling Practices

-

Avoid all personal contact, including inhalation of dust.[4]

-

Use in a well-ventilated area.

-

Do not eat, drink, or smoke in work areas.

-

Wash hands thoroughly after handling.

-

Keep containers securely sealed when not in use.

-

Avoid physical damage to containers.

Storage Conditions

-

Store in a cool, dry, well-ventilated area.

-

Keep away from incompatible materials, such as oxidizing agents.[4]

-

Store in a tightly closed, labeled container.

Emergency Procedures

First Aid Measures

Caption: First aid procedures for this compound exposure.

Spill Response

References

Commercial Suppliers and Research Applications of 2-Ethylanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial sources for 2-Ethylanthracene (CAS No. 52251-71-5), a polycyclic aromatic hydrocarbon crucial for various research and development applications. This document details available purities, quantities, and suppliers to aid in procurement for laboratory use. Furthermore, it outlines key experimental protocols where this compound is utilized, particularly as a photosensitizer in photochemical reactions and as a precursor in the synthesis of novel compounds.

Commercial Availability of this compound

For researchers seeking to procure this compound, a variety of commercial suppliers offer this compound in different grades and quantities. The following table summarizes the available information on suppliers, including typical purities, product numbers, and available quantities. Please note that pricing is subject to change and should be confirmed with the respective suppliers.

| Supplier | Product/Catalog Number | Purity | Available Quantities |

| Santa Cruz Biotechnology | sc-230276 | Not specified | Inquire |

| Sigma-Aldrich | 214663 | 98% | Discontinued |

| Research Scientific | SA/214663-1G | 98% | 1 g |

| ChemicalBook | CB6274256 | 99%, 99.5% (Sublimated) | Inquire (Price listed as $1.00 - $200.00 / KG) |

| Aladdin Scientific | ALA-E170773-100mg | min 97% | 100 mg |

| Benchchem | B1630459 | Not specified | Inquire |

Note: The information in this table is based on publicly available data and may require verification with the suppliers.

Physicochemical Properties and Safety

This compound is a solid with a melting point of 152-153 °C.[1][2] It is important to handle this chemical with appropriate safety precautions as outlined in the Safety Data Sheet (SDS). It is classified as causing serious eye damage and is very toxic to aquatic life with long-lasting effects.[1] Proper personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[1]

Applications in Research

This compound is a valuable tool in various research domains, primarily due to its photophysical properties. Its most prominent applications include:

-

Photosensitizer: this compound can absorb light energy and transfer it to other molecules, initiating photochemical reactions. This property is particularly useful in studies of photodissociation and other light-induced chemical transformations.[1][2]

-

Chemical Synthesis Precursor: It serves as a starting material for the synthesis of more complex molecules. A notable example is its use in the synthesis of thioxanthone-2-ethyl anthracene, a compound with potential applications in materials science and photochemistry.[1][2]

Experimental Protocols

Photophysical Property Characterization

The following is a general protocol for characterizing the photophysical properties of this compound, adapted from methodologies used for similar aromatic compounds.

Objective: To determine the absorption and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Methodology:

-

Solution Preparation: Prepare a dilute stock solution of this compound in the chosen spectroscopic grade solvent. From the stock solution, prepare a series of dilutions to be used for analysis.

-

UV-Vis Absorption Spectroscopy:

-

Use the pure solvent as a reference (blank).

-

Record the absorption spectrum of each dilution using the UV-Vis spectrophotometer over a relevant wavelength range.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Fluorescence Spectroscopy:

-

Excite the sample at its λmax.

-

Record the fluorescence emission spectrum.

-

Identify the wavelength(s) of maximum emission.

-

Synthesis of Thioxanthone-2-ethyl Anthracene

Researchers interested in this synthesis would need to consult specialized organic chemistry literature to develop a specific protocol, including reaction conditions, catalysts, solvents, and purification methods.

Conclusion

This compound is a readily available research chemical with important applications in photochemistry and organic synthesis. This guide provides a starting point for researchers to source this compound and understand its key experimental uses. For specific and advanced applications, further consultation of peer-reviewed scientific literature is recommended.

References

An In-depth Technical Guide to the Basic Reactivity of 2-Ethylanthracene with Common Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of 2-ethylanthracene with a range of common laboratory reagents. The document delves into electrophilic aromatic substitution, oxidation, reduction, and cycloaddition reactions, offering insights into reaction mechanisms, regioselectivity, and optimized conditions. Detailed experimental protocols for key transformations are provided, and quantitative data is summarized for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by an ethyl substituent on the anthracene core. This substitution pattern influences the electronic properties and steric environment of the aromatic system, thereby dictating its reactivity towards various chemical transformations. Understanding the fundamental reactivity of this compound is crucial for its application as a building block in the synthesis of more complex organic molecules, including functional materials and pharmaceutical intermediates. This guide aims to provide a detailed technical overview of its reactions with common reagents.

Electrophilic Aromatic Substitution

The electron-rich nature of the anthracene ring system makes it susceptible to electrophilic attack. The substitution pattern is predominantly governed by the stability of the resulting carbocation intermediate (Wheland intermediate). For anthracene, electrophilic attack preferentially occurs at the C9 and C10 positions, as this allows for the preservation of two intact benzene rings in the intermediate, thus retaining a greater degree of aromatic stabilization.[1][2] The ethyl group at the 2-position is an activating, ortho-, para-director; however, the strong preference for substitution at the 9- and 10-positions of the anthracene nucleus generally overrides the directing effect of the ethyl group.

A general workflow for electrophilic aromatic substitution on this compound is depicted below.

References

An In-depth Technical Guide to 2-Ethylanthracene: Historical Context, Discovery, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest within the scientific community for its applications as a photosensitizer and as a precursor in the synthesis of more complex organic molecules, including 2-ethylanthraquinone.[1][2] This technical guide provides a comprehensive overview of the historical context surrounding its parent molecule, anthracene, its discovery, and a detailed examination of its physicochemical properties. The guide also presents a detailed experimental protocol for its synthesis via Friedel-Crafts alkylation, along with an exploration of the potential biological activities of anthracene derivatives.

Historical Context and Discovery

The history of this compound is intrinsically linked to the discovery of its parent compound, anthracene. Anthracene, a solid PAH consisting of three fused benzene rings, was first isolated from coal tar in 1832 by the French chemists Jean-Baptiste Dumas and Auguste Laurent. This discovery was a significant milestone in the field of organic chemistry and paved the way for the study of a vast array of polycyclic aromatic compounds and their derivatives.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, providing key data for researchers and chemists working with this compound.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄ | [5] |

| Molecular Weight | 206.28 g/mol | [5] |

| Appearance | Yellow to brown powder/solid | [5] |

| Melting Point | 152-153 °C | [2] |

| Boiling Point (Predicted) | 364.3 ± 9.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.082 ± 0.06 g/cm³ | [2] |

| Vapor Pressure | 0.0000212 mmHg | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic information.

| Spectroscopic Technique | Data Reference |

| ¹H NMR | [5] |

| ¹³C NMR | [5] |

| Infrared (IR) Spectroscopy | [6] |

| UV-Visible Spectroscopy | [7] |

| Mass Spectrometry (GC-MS) | [5] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Friedel-Crafts alkylation of anthracene. The following protocol is a generalized procedure based on established methods for Friedel-Crafts reactions.[4][8][9]

Synthesis of this compound via Friedel-Crafts Alkylation

Materials:

-

Anthracene

-

Ethyl bromide (or ethyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration (Buchner funnel, filter flask)

-

Beakers and Erlenmeyer flasks

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve anthracene in an appropriate anhydrous solvent. Equip the flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel.

-

Catalyst Addition: Cool the flask in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution. The reaction is exothermic, so maintain the temperature between 0-5 °C.

-

Addition of Alkylating Agent: Place the ethyl bromide (or ethyl chloride) in the addition funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, while maintaining the low temperature and continuous stirring.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for several hours or until the reaction is deemed complete by thin-layer chromatography (TLC) analysis. Gentle heating may be required to drive the reaction to completion.

-

Work-up: Carefully quench the reaction by pouring the mixture over a mixture of crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Potential Biological Signaling Pathway

While the specific signaling pathways directly modulated by this compound are not extensively documented, many anthracene derivatives, particularly anthracyclines and anthracenediones, are known to exhibit anticancer activity.[10] A common mechanism of action for these compounds is their ability to intercalate into DNA, thereby inhibiting DNA replication and RNA synthesis in rapidly dividing cancer cells. The following diagram illustrates a simplified, hypothetical signaling pathway based on the known anticancer mechanisms of related anthracene derivatives.

References

- 1. This compound | 52251-71-5 | Benchchem [benchchem.com]

- 2. This compound | 52251-71-5 [chemicalbook.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Friedel Crafts Reaction [satheeneet.iitk.ac.in]

- 5. This compound | C16H14 | CID 40300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anthracene, 2-ethyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2-Ethylanthracene as a Photosensitizer in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylanthracene is a polycyclic aromatic hydrocarbon that serves as an effective photosensitizer in various organic reactions. Its ability to absorb light and transfer the energy to a substrate enables chemical transformations that are otherwise thermally inaccessible or require harsh conditions. This document provides detailed application notes and protocols for the use of this compound as a photosensitizer, with a focus on its application in the photodissociation of p-nitrobenzyl esters.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application as a photosensitizer.

| Property | Value |

| Molecular Formula | C₁₆H₁₄ |

| Molecular Weight | 206.28 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 152-153 °C |

| Solubility | Soluble in many organic solvents |

Mechanism of Photosensitization

The function of this compound as a photosensitizer is based on the principles of energy transfer. The general mechanism involves the following key steps:

-

Light Absorption: this compound absorbs a photon of light (hν), promoting it from its singlet ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The excited singlet state (S₁) can undergo intersystem crossing to a more stable, longer-lived triplet state (T₁). This is a spin-forbidden but crucial process for photosensitization.

-

Triplet-Triplet Energy Transfer: The excited triplet this compound (³[2-EA]) collides with a ground state substrate molecule (Substrate). Through a process called Dexter energy transfer, the energy is transferred from the photosensitizer to the substrate, resulting in ground state this compound and an excited triplet state of the substrate (³[Substrate]).

-

Reaction of the Excited Substrate: The excited substrate in its triplet state possesses the necessary energy to undergo the desired chemical reaction, leading to the formation of products.

This process is illustrated in the following diagram:

Application Notes and Protocols: 2-Ethylanthracene in Photodynamic Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality for various diseases, including cancer, that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that selectively destroy target cells.[1][2] 2-Ethylanthracene, a polycyclic aromatic hydrocarbon, has been identified as a photosensitizer with potential applications in photochemical reactions and has demonstrated anticancer properties, including the induction of apoptosis in cancer cell lines.[3] Its ability to absorb light and transfer energy makes it a candidate for investigation in the field of photodynamic therapy.[3][4]

These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing this compound in PDT research. While specific, detailed protocols for this compound in PDT are not yet extensively published, this document compiles available data on its properties and adapts established PDT protocols to guide researchers in their investigations.

Physicochemical and Photophysical Properties of this compound

Understanding the fundamental properties of a photosensitizer is crucial for designing effective PDT protocols. The following table summarizes the known properties of this compound.

| Property | Value/Description | Reference |

| Chemical Formula | C₁₆H₁₄ | [5] |

| Molecular Weight | 206.28 g/mol | [3] |

| CAS Number | 52251-71-5 | [3] |

| Appearance | Solid | [3] |

| Melting Point | 152-153 °C | [3] |

| Absorption Maxima (λabs) | Data not readily available for this compound. Anthracene derivatives typically absorb in the 350-400 nm range. | [6] |

| Emission Maxima (λem) | Data not readily available for this compound. Anthracene derivatives typically emit in the 400-450 nm range. | [6] |

| Singlet Oxygen Quantum Yield (ΦΔ) | Data not readily available. This is a critical parameter to be determined experimentally. |

Mechanism of Action in Photodynamic Therapy

The therapeutic effect of PDT is primarily mediated by the generation of reactive oxygen species (ROS) upon photoactivation of the photosensitizer.[1] This process can occur through two main pathways, known as Type I and Type II photochemical reactions.

-

Type I Reaction: The excited triplet state of the photosensitizer can react directly with a substrate, such as a biological molecule, to produce radical ions which then react with oxygen to produce superoxide anions, hydroxyl radicals, or hydrogen peroxide.[7]

-

Type II Reaction: The excited triplet photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂).[7] Singlet oxygen is considered the major cytotoxic agent in PDT.[2]

The prevalence of Type I or Type II mechanisms depends on the specific photosensitizer, the concentration of oxygen, and the nature of the surrounding biological molecules.[7]

Experimental Protocols

The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.

In Vitro Photodynamic Therapy Protocol

This protocol outlines a general procedure for evaluating the phototoxicity of this compound against cancer cells in vitro.

Materials:

-

This compound (ensure high purity)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS, sterile)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Light source with a suitable wavelength for exciting this compound (to be determined experimentally based on its absorption spectrum) and a power meter to measure light dose.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Photosensitizer Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically <0.5%).

-

Photosensitizer Incubation: Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. Incubate the plate in the dark for a predetermined period (e.g., 4, 12, or 24 hours) to allow for cellular uptake of the photosensitizer.

-

Irradiation: After incubation, wash the cells twice with PBS to remove any extracellular photosensitizer. Add fresh, complete culture medium to each well. Irradiate the designated wells with the light source. The light dose (fluence, J/cm²) should be carefully controlled and measured. Keep a set of non-irradiated control plates (dark toxicity controls) under the same conditions but shielded from light.

-

Post-Irradiation Incubation: Incubate the plates for a further 24-48 hours in the dark.

-

MTT Assay for Cell Viability:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Assessment of Apoptosis Induction

PDT can induce cell death through apoptosis or necrosis.[8] The following protocol describes the use of Annexin V and Propidium Iodide (PI) staining to differentiate between these cell death modalities.

Materials:

-

Cells treated with this compound PDT as described above.

-

Annexin V-FITC/PI Apoptosis Detection Kit.

-

Flow cytometer.

Procedure:

-

Cell Collection: Following PDT treatment and post-irradiation incubation, collect both adherent and floating cells.

-

Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the mode of cell death induced by this compound-PDT.

Measurement of Singlet Oxygen Generation

Directly measuring the singlet oxygen quantum yield (ΦΔ) is essential for characterizing a new photosensitizer. This can be achieved using chemical probes that react with singlet oxygen, leading to a change in their absorbance or fluorescence. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used probe.

Materials:

-

This compound.

-

A reference photosensitizer with a known singlet oxygen quantum yield (e.g., Rose Bengal, Methylene Blue).[9]

-

1,3-Diphenylisobenzofuran (DPBF).

-

Spectrophotometer or spectrofluorometer.

-

Light source with a specific wavelength.

Procedure:

-

Sample Preparation: Prepare solutions of this compound and the reference photosensitizer in a suitable solvent (e.g., ethanol, DMSO). The absorbance of both solutions should be matched at the excitation wavelength.

-

DPBF Addition: Add a known concentration of DPBF to both solutions.

-

Irradiation and Measurement: Irradiate the solutions with the light source while continuously monitoring the decrease in DPBF absorbance (typically around 415 nm) over time.

-

Data Analysis: The rate of DPBF photobleaching is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of this compound can be calculated relative to the reference photosensitizer using the following equation:

ΦΔ (sample) = ΦΔ (reference) × (k_sample / k_reference) × (A_reference / A_sample)

where k is the rate of DPBF decomposition and A is the absorbance of the photosensitizer at the irradiation wavelength.

In Vivo Photodynamic Therapy Protocol (General Workflow)

For in vivo studies, this compound would need to be formulated for systemic or local administration. The following is a general workflow for a preclinical in vivo PDT study.

Procedure:

-

Animal Model: Establish a suitable tumor model, for example, by subcutaneously injecting cancer cells into immunocompromised mice.

-

Photosensitizer Administration: Once tumors reach a palpable size, administer the this compound formulation (e.g., intravenously, intraperitoneally, or intratumorally). The dose and administration route need to be optimized.

-

Drug-Light Interval: Allow a specific time interval for the photosensitizer to accumulate in the tumor tissue while clearing from surrounding healthy tissues. This interval needs to be determined experimentally.

-

Irradiation: Irradiate the tumor area with light of the appropriate wavelength and fluence.

-

Tumor Response Monitoring: Monitor tumor growth over time by measuring tumor volume.

-

Toxicity Assessment: Monitor the animals for any signs of systemic toxicity or local skin photosensitivity.

-

Histological Analysis: At the end of the study, excise the tumors for histological analysis to assess the extent of necrosis and apoptosis.

Conclusion

This compound presents itself as a promising candidate for photodynamic therapy research due to its photosensitizing properties. The protocols and information provided in these application notes offer a foundational framework for researchers to begin exploring its potential. Key to advancing this research will be the experimental determination of its photophysical parameters, particularly its absorption spectrum and singlet oxygen quantum yield, followed by systematic in vitro and in vivo studies to establish its efficacy and safety profile as a novel photosensitizer for PDT.

References

- 1. Development of Biotechnological Photosensitizers for Photodynamic Therapy: Cancer Research and Treatment—From Benchtop to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 3. 2-エチルアントラセン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound | C16H14 | CID 40300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of 2-Ethylanthraquinone from 2-Ethylanthracene

Abstract

This application note provides detailed protocols for the synthesis of 2-ethylanthraquinone via the oxidation of 2-ethylanthracene. 2-Ethylanthraquinone is a critical intermediate in the industrial production of hydrogen peroxide and finds applications in the manufacturing of dyes and photosensitive resins.[1][2][3][4][5] This document outlines two primary methodologies: a liquid-phase oxidation using a hydrogen peroxide/hydrochloric acid system and a gas-phase catalytic oxidation. Detailed experimental procedures, quantitative data on reaction parameters and yields, and analytical methods for product characterization are presented. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction

2-Ethylanthraquinone (2-EAQ) is a pale yellow solid organic compound derived from anthraquinone.[2] Its principal application is as a catalyst in the Riedl-Pfleiderer process for the industrial production of hydrogen peroxide (H₂O₂).[2][4][6] In this cyclic process, 2-EAQ is hydrogenated to 2-ethylanthrahydroquinone, which is then oxidized by air to regenerate 2-EAQ and produce H₂O₂.[4][6] Additionally, 2-EAQ serves as a valuable intermediate in the synthesis of dyes and as a photoinitiator in polymer chemistry.[1][3][4][7]

While the predominant industrial synthesis of 2-EAQ involves the Friedel-Crafts reaction between phthalic anhydride and ethylbenzene, the direct oxidation of this compound represents an alternative route.[2][8] This method is of significant interest, particularly in contexts where this compound is an available starting material. This note details established protocols for this transformation, focusing on reaction conditions, catalysts, and product analysis.

Chemical Reaction Pathway

The fundamental transformation involves the oxidation of the methylene bridge of the ethyl group attached to the anthracene core to a ketone, forming the quinone structure.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Ethylanthraquinone - Wikipedia [en.wikipedia.org]

- 3. Exploring the Chemical Dynamics and Applications of 2-Ethyl Anthraquinone_Chemicalbook [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. 2-Ethyl Anthraquinone – Solvent for Organic Chemistry | PENPET [penpet.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 2-Ethylanthraquinone | 84-51-5 [chemicalbook.com]

- 8. CN103360230A - Synthesis method of 2-ethylanthraquinone - Google Patents [patents.google.com]

Application Notes and Protocols for Photosensitization Using 2-Ethylanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylanthracene is a polycyclic aromatic hydrocarbon that has been identified as a photosensitizer, a molecule that, upon absorption of light, can promote a chemical reaction.[1][2][3] This property makes it a compound of interest for various applications, including photodynamic therapy (PDT), a non-invasive therapeutic strategy for various diseases, including cancer. PDT utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can induce cellular damage and programmed cell death in targeted tissues.[4][5][6][7][8] This document provides detailed experimental protocols for the evaluation of this compound as a photosensitizer, including methods for determining its singlet oxygen quantum yield, assessing its phototoxicity, and analyzing its cellular uptake and localization. Furthermore, potential signaling pathways activated by this compound-mediated photosensitization are discussed.

Data Presentation

A critical aspect of evaluating a photosensitizer is the quantification of its photophysical and photobiological properties. The following tables provide a structured format for presenting key quantitative data for this compound. It is important to note that specific experimental values for this compound are not extensively available in the current scientific literature, and the provided protocols are intended to enable researchers to generate this data.[9]

Table 1: Photophysical Properties of this compound

| Property | Value | Method of Determination |

| Molar Extinction Coefficient (ε) | Data to be determined | UV-Vis Spectroscopy |

| Absorption Maximum (λmax) | Data to be determined | UV-Vis Spectroscopy |

| Emission Maximum (λem) | Data to be determined | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (ΦF) | Data to be determined | Comparative Fluorescence Spectroscopy |

| Singlet Oxygen Quantum Yield (ΦΔ) | Data to be determined | Indirect method using a chemical trap (e.g., DPBF) |

Table 2: In Vitro Phototoxicity of this compound

| Cell Line | IC50 (+Light) | IC50 (-Light) | Photo-Toxicity Index (PI) |

| e.g., HeLa, A549, etc. | Data to be determined | Data to be determined | Calculated |

Table 3: Cellular Uptake of this compound

| Cell Line | Uptake Efficiency (%) | Method of Quantification |

| e.g., HeLa, A549, etc. | Data to be determined | Fluorescence Microscopy or Flow Cytometry |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the photosensitizing properties of this compound.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon illumination. An indirect method using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap is commonly employed.[10][11]

Materials:

-

This compound

-

1,3-diphenylisobenzofuran (DPBF)

-

A reference photosensitizer with a known ΦΔ (e.g., Methylene Blue, Rose Bengal)

-

Spectrophotometer-grade solvent (e.g., Dichloromethane, Dimethyl Sulfoxide)

-

Quartz cuvettes

-

Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a stock solution of the reference photosensitizer in the same solvent.

-

Prepare a stock solution of DPBF in the same solvent.

-

-

Absorbance Matching:

-

Prepare solutions of this compound and the reference photosensitizer with the same absorbance at the excitation wavelength.

-

-

Singlet Oxygen Detection:

-

In a quartz cuvette, mix the this compound solution with the DPBF solution.

-

In a separate quartz cuvette, mix the reference photosensitizer solution with the DPBF solution.

-

Record the initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm).

-

-

Irradiation:

-

Irradiate the sample cuvette containing this compound and DPBF with the light source at the chosen wavelength.

-

At regular time intervals, stop the irradiation and record the absorbance of DPBF.

-

Repeat the same procedure for the reference sample.

-

-

Calculation of ΦΔ:

-

Plot the absorbance of DPBF against the irradiation time for both this compound and the reference.

-

Determine the rate of DPBF degradation (slope of the linear fit) for both samples.

-

Calculate the singlet oxygen quantum yield of this compound using the following formula: ΦΔ (Sample) = ΦΔ (Reference) × (kSample / kReference) × (IReference / ISample) where:

-

ΦΔ (Sample) is the singlet oxygen quantum yield of this compound.

-

ΦΔ (Reference) is the known singlet oxygen quantum yield of the reference.

-

kSample and kReference are the rates of DPBF degradation for the sample and reference, respectively.

-

ISample and IReference are the rates of light absorption by the sample and reference, respectively (proportional to 1 - 10-Absorbance).

-

-

In Vitro Phototoxicity Assay

This protocol is designed to assess the phototoxic potential of this compound on a selected cancer cell line. The assay compares the cytotoxicity of the compound in the presence and absence of light.

Materials:

-

This compound

-

Selected cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Light source with a suitable wavelength for excitation of this compound

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a stock solution of this compound in DMSO and then dilute it to various concentrations in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

-

-

Incubation:

-

Incubate the cells with this compound for a predetermined period (e.g., 4-24 hours).

-

-

Irradiation:

-

Duplicate plates are prepared for each experiment. One plate is exposed to light (+Light), while the other is kept in the dark (-Light).

-

Wash the cells with PBS to remove the drug-containing medium.

-

Add fresh, drug-free medium to the cells.

-

Expose the '+Light' plate to a non-toxic dose of light at the appropriate wavelength. The '-Light' plate should be kept in a dark incubator for the same duration.

-

-

Post-Irradiation Incubation:

-

Incubate both plates for another 24-48 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle control for both +Light and -Light conditions.

-

Determine the IC50 values (the concentration of this compound that causes 50% cell death) for both conditions by plotting cell viability against the logarithm of the drug concentration.

-

Calculate the Photo-Toxicity Index (PI) = IC50 (-Light) / IC50 (+Light). A PI value greater than 1 indicates phototoxicity.

-

Cellular Uptake and Localization

This protocol aims to determine the efficiency of cellular uptake and the subcellular localization of this compound. This can be achieved using fluorescence microscopy, as anthracene derivatives are often fluorescent.

Materials:

-

This compound

-

Selected cancer cell line

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for cell fixation

-

Fluorescent organelle stains (e.g., DAPI for nucleus, MitoTracker for mitochondria)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Seeding:

-

Seed cells on glass coverslips in a petri dish or in a glass-bottom dish suitable for microscopy. Allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with a non-toxic concentration of this compound for various time points (e.g., 1, 4, 24 hours).

-

-

Washing:

-

After incubation, wash the cells three times with PBS to remove the extracellular compound.

-

-

Fixation (for fixed-cell imaging):

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

-

Staining (optional):

-

To determine subcellular localization, stain the fixed cells with fluorescent dyes specific for different organelles (e.g., DAPI for the nucleus).

-

-

Imaging:

-

Mount the coverslips on microscope slides or directly image the glass-bottom dish using a fluorescence microscope.

-

Acquire images using the appropriate filter sets for this compound's fluorescence and the organelle stains.

-

-

Quantification of Cellular Uptake (Image Analysis):

Potential Signaling Pathways

The reactive oxygen species generated by photosensitizers like this compound can trigger a cascade of intracellular signaling events that ultimately determine the cell's fate. While specific pathways activated by this compound have not been extensively studied, several key signaling pathways are known to be modulated by PDT in general.[4][8] Investigation of these pathways in the context of this compound-mediated photosensitization would be a valuable area of research.

Key Signaling Pathways in Photodynamic Therapy:

-

Apoptosis Pathways: ROS can induce damage to mitochondria, leading to the release of cytochrome c and the activation of caspases, which are key executioners of apoptosis.

-

Stress-Activated Protein Kinase (SAPK) Pathways: The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are often activated in response to cellular stress, including oxidative stress from PDT. These pathways can have dual roles in promoting either cell survival or apoptosis, depending on the cellular context and the intensity of the stress.

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. Its activation by PDT can be a pro-survival signal for cancer cells.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a master regulator of the antioxidant response. Its activation by PDT-induced oxidative stress can lead to the upregulation of antioxidant enzymes, which may confer resistance to therapy.

-

Hypoxia-Inducible Factor-1 (HIF-1) Pathway: PDT can consume oxygen, leading to hypoxia in the treated area. This can activate HIF-1, a transcription factor that promotes cell survival and angiogenesis.

Conclusion

This compound presents an interesting candidate for photosensitization-based applications. The experimental protocols detailed in this document provide a comprehensive framework for its evaluation. By systematically determining its photophysical properties, phototoxicity, and cellular behavior, researchers can gain valuable insights into its potential as a photosensitizer. Furthermore, investigating the downstream signaling pathways will be crucial for understanding its mechanism of action and for the rational design of future therapeutic strategies. The lack of specific published data for this compound underscores the importance of conducting these fundamental studies to unlock its full potential.

References

- 1. This compound 98 52251-71-5 [sigmaaldrich.com]

- 2. This compound | 52251-71-5 [chemicalbook.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Mechanisms of action of phenanthroperylenequinones in photodynamic therapy (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 6. Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Photodynamic therapy - mechanisms, photosensitizers and combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multivariate Analysis of Cellular Uptake Characteristics for a (Co)polymer Particle Library - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Ethylanthracene in the Fabrication of Organic Electronic Devices

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylanthracene, a polycyclic aromatic hydrocarbon, is a derivative of anthracene. Anthracene and its derivatives are a significant class of organic materials investigated for their potential in organic electronic devices due to their inherent photophysical and electronic properties.[1][2] The introduction of an ethyl group at the 2-position of the anthracene core can influence its molecular packing, solubility, and electronic characteristics, making it a candidate for exploration in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). While direct and extensive research on this compound in these specific applications is limited in publicly available literature, this document provides a comprehensive overview of its potential, based on the well-established properties of related anthracene derivatives.[3] These notes offer detailed protocols for the fabrication and characterization of organic electronic devices, using this compound as a potential active material, and present comparative data from analogous compounds to serve as a benchmark for research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄ | [4][5] |

| Molecular Weight | 206.28 g/mol | [4][5] |

| Melting Point | 152-153 °C | [6][7] |

| Appearance | Solid | |

| CAS Number | 52251-71-5 | [4][5] |

Application in Organic Field-Effect Transistors (OFETs)

Comparative Performance of Anthracene-Based OFETs